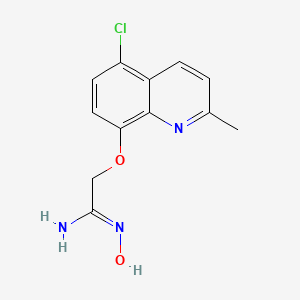![molecular formula C28H23O2P B15208617 (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a fused benzofuran ring system and a diphenylphosphine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybenzaldehyde and an alkyne, under acidic or basic conditions.
Introduction of the Diphenylphosphine Group: The diphenylphosphine group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphine reagent and a halogenated benzofuran derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The diphenylphosphine group can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Mécanisme D'action
The mechanism of action of (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The diphenylphosphine group can also coordinate with transition metals, forming active catalytic species that facilitate organic reactions .
Comparaison Avec Des Composés Similaires
Benzofuran Derivatives: Compounds such as 5a,10b-dihydrobenzofuro[2,3-b]benzofuran-2,9-dicarbonitrile and other benzofuran derivatives share structural similarities with (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine.
Diphenylphosphine Derivatives: Compounds containing the diphenylphosphine group, such as triphenylphosphine, exhibit similar reactivity and can be used in similar applications.
Uniqueness: The uniqueness of this compound lies in its combination of the benzofuran core and the diphenylphosphine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C28H23O2P |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2,9-dimethyl-5a,10b-dihydro-[1]benzofuro[2,3-b][1]benzofuran-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H23O2P/c1-18-13-14-24-22(15-18)26-23-16-19(2)17-25(27(23)30-28(26)29-24)31(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,26,28H,1-2H3 |
Clé InChI |
HHJMLUFTGGJVIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3C2C4=C(O3)C(=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



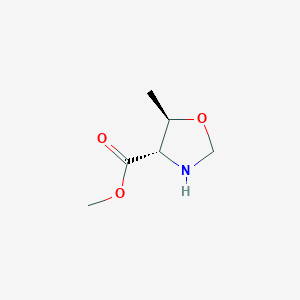
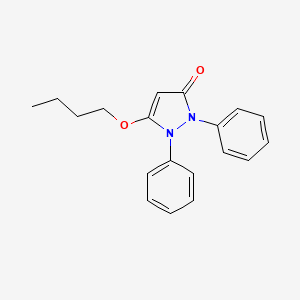
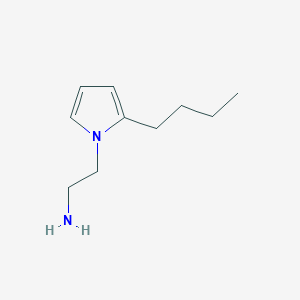
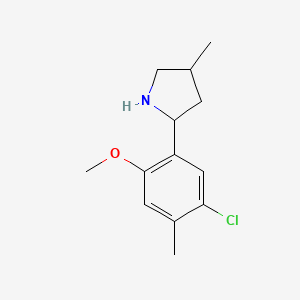
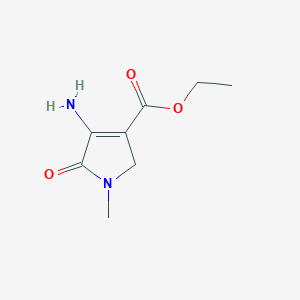
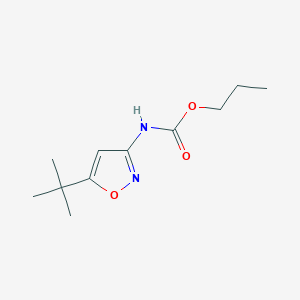
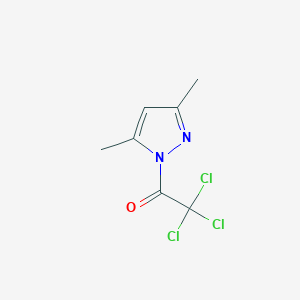
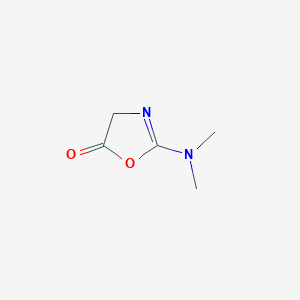
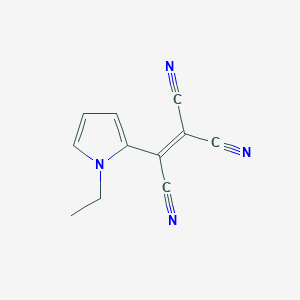
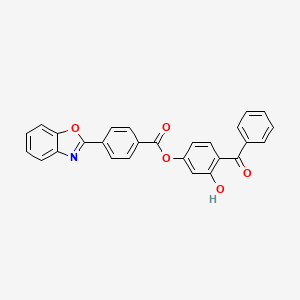
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
